molecular formula C12H14ClN3O B6354714 [(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]amine hydrochloride CAS No. 2323074-12-8

[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]amine hydrochloride

Cat. No.: B6354714
CAS No.: 2323074-12-8
M. Wt: 251.71 g/mol
InChI Key: SJJZLGWOUJCOEU-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenyloxadiazoles . These are polycyclic aromatic compounds containing a benzene ring linked to a 1,2,4-oxadiazole ring .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, FT-IR spectroscopy can be used to identify functional groups, while 1H NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the yield and melting point can be determined experimentally . Spectroscopic techniques such as FT-IR, 1H NMR, and 13C-NMR can provide information about the functional groups and the chemical environment of the atoms in the molecule .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2. It falls under Storage Class Code 6.1C, which refers to combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Mechanism of Action

Target of Action

The primary targets of [(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]amine hydrochloride are currently unknown

Mode of Action

Oxadiazole derivatives have been studied for their interaction with cysteine protease cruzain , suggesting potential protease inhibition activity.

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to summarize the affected biochemical pathways. If the compound acts as a protease inhibitor as suggested , it could impact protein degradation pathways and potentially influence cell cycle regulation, apoptosis, and other cellular processes.

Properties

IUPAC Name

(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-phenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O.ClH/c13-10(8-4-2-1-3-5-8)12-14-11(15-16-12)9-6-7-9;/h1-5,9-10H,6-7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJZLGWOUJCOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C(C3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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